molecular formula C16H20N2O2S B14339804 4-Amino-N-butyl-N-phenylbenzene-1-sulfonamide CAS No. 107413-33-2

4-Amino-N-butyl-N-phenylbenzene-1-sulfonamide

Cat. No.: B14339804
CAS No.: 107413-33-2
M. Wt: 304.4 g/mol
InChI Key: MOHJJPOPTUEURQ-UHFFFAOYSA-N
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Description

4-Amino-N-butyl-N-phenylbenzene-1-sulfonamide is a chemical compound belonging to the sulfonamide class. Sulfonamides are characterized by the presence of a sulfonyl functional group attached to an amine. This compound has a molecular formula of C16H22N2O2S and is known for its diverse applications in various fields such as chemistry, biology, medicine, and industry.

Chemical Reactions Analysis

Types of Reactions

4-Amino-N-butyl-N-phenylbenzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: Electrophilic aromatic substitution reactions are common, where substituents on the benzene ring are replaced by other groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various sulfonyl derivatives, amino derivatives, and substituted benzene compounds.

Scientific Research Applications

4-Amino-N-butyl-N-phenylbenzene-1-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-N-butyl-N-phenylbenzene-1-sulfonamide involves its interaction with specific molecular targets. In biological systems, sulfonamides typically act as competitive inhibitors of the enzyme dihydropteroate synthase, which is involved in the folic acid synthesis pathway. This inhibition prevents the synthesis of folic acid, which is essential for bacterial growth and replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-N-butyl-N-phenylbenzene-1-sulfonamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its butyl and phenyl groups provide additional steric and electronic effects, making it a valuable compound for various applications.

Properties

CAS No.

107413-33-2

Molecular Formula

C16H20N2O2S

Molecular Weight

304.4 g/mol

IUPAC Name

4-amino-N-butyl-N-phenylbenzenesulfonamide

InChI

InChI=1S/C16H20N2O2S/c1-2-3-13-18(15-7-5-4-6-8-15)21(19,20)16-11-9-14(17)10-12-16/h4-12H,2-3,13,17H2,1H3

InChI Key

MOHJJPOPTUEURQ-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)N

Origin of Product

United States

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